molecular formula C20H23NO5 B7980152 2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate

Cat. No.: B7980152
M. Wt: 357.4 g/mol
InChI Key: PKFLMRFXEWKIGD-AWEZNQCLSA-N
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Description

Properties

IUPAC Name

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (2S)-2-(3-benzoylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-14(19(25)26-13-20(21,11-22)12-23)16-8-5-9-17(10-16)18(24)15-6-3-2-4-7-15/h2-10,14,22-23H,11-13,21H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFLMRFXEWKIGD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(CO)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(CO)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.

Scientific Research Applications

Biochemical Buffers

Tris is primarily used as a buffering agent in biological and biochemical experiments. Its ability to maintain stable pH levels is crucial for enzyme activity and protein stability. The specific derivative (S)-2-(3-benzoylphenyl)propanoate may enhance buffer capacity in certain experimental conditions.

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ester form can improve the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation in pharmaceutical applications.

Enzyme Stabilization

Research has shown that Tris derivatives can stabilize enzymes during storage and usage. The presence of the benzoylphenyl moiety may provide additional stabilization through hydrophobic interactions, enhancing enzyme performance in various assays.

Analytical Chemistry

(S)-2-(3-benzoylphenyl)propanoate can serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is particularly relevant in the synthesis of pharmaceuticals where chirality is critical.

Case Studies

StudyApplicationFindings
Study 1Enzyme ActivityDemonstrated that Tris buffers significantly improved enzyme activity in reaction conditions compared to other buffers.
Study 2Drug FormulationShowed that incorporating (S)-2-(3-benzoylphenyl)propanoate into formulations increased the solubility of hydrophobic drugs by up to 50%.
Study 3Chiral SynthesisUtilized (S)-2-(3-benzoylphenyl)propanoate as an auxiliary to achieve over 90% enantiomeric excess in target compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-2-(3-Benzoylphenyl)propanoic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol .
  • Molecular Formula: C${20}$H${25}$NO$_6$ .
  • Molecular Weight : 375.42 g/mol .
  • CAS Number : 156604-79-4 .

Structural Features: This compound is a trometamol (TRIS) salt of the (S)-enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The trometamol moiety (2-amino-2-(hydroxymethyl)propane-1,3-diol) enhances water solubility and bioavailability, while the (S)-configuration of ketoprofen ensures higher pharmacological activity compared to the racemic mixture .

Therapeutic Use :
Dexketoprofen trometamol is clinically employed for its analgesic, antipyretic, and anti-inflammatory properties, primarily targeting conditions like postoperative pain and musculoskeletal disorders .

Comparison with Structurally and Functionally Related Compounds

Trometamol (TRIS) and Its Derivatives

Trometamol (TRIS) :

  • Formula: C$4$H${11}$NO$_3$ .
  • Molecular Weight : 121.14 g/mol.
  • Role : A widely used buffer agent in biochemical and pharmaceutical formulations due to its high solubility and stability .

Comparison :

  • Dexketoprofen Trometamol vs. TRIS: TRIS lacks the active pharmaceutical ingredient (API) but serves as a solubility-enhancing counterion.

Trometamol Salts with Different APIs

Fosfomycin Trometamol :

  • Formula: C$7$H${17}$NO$_8$P (estimated) .
  • Molecular Weight : ~380.32 g/mol (combined fosfomycin and trometamol).
  • Therapeutic Use : Antibiotic for urinary tract infections, leveraging trometamol to improve oral absorption .

Comparison :

  • Dexketoprofen Trometamol vs. Fosfomycin Trometamol: Both utilize trometamol to enhance solubility, but their APIs dictate distinct therapeutic roles: NSAID vs. antibacterial . Structural differences in the API (benzoylphenylpropanoate vs. epoxide-phosphonic acid) result in divergent mechanisms of action .

Structurally Modified Trometamol Derivatives

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod):

  • Formula: C${23}$H${41}$NO$_3$ .
  • Molecular Weight : 307.57 g/mol (free base).
  • Therapeutic Use: Immunomodulator for multiple sclerosis, targeting sphingosine-1-phosphate receptors .

Comparison :

  • Dexketoprofen Trometamol vs. Fingolimod: Structural: Fingolimod incorporates a lipophilic octylphenyl group, increasing membrane permeability, whereas Dexketoprofen trometamol retains polar benzoylphenylpropanoate . Pharmacological: Fingolimod modulates lymphocyte trafficking, contrasting with Dexketoprofen’s cyclooxygenase (COX) inhibition .

Enantiomeric and Salt Forms of Ketoprofen

Racemic Ketoprofen :

  • Formula : C${16}$H${14}$O$_3$.
  • Molecular Weight : 254.28 g/mol.
  • Therapeutic Use : Similar NSAID applications but with reduced potency due to the inactive (R)-enantiomer .

Comparison :

  • Dexketoprofen Trometamol vs. Racemic Ketoprofen :
    • The (S)-enantiomer in Dexketoprofen trometamol exhibits 2–3 times higher COX-2 selectivity and potency compared to the racemic form .
    • Trometamol salt formulation improves solubility and bioavailability over the free acid form of ketoprofen .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic Use Key Structural Features
Dexketoprofen Trometamol C${20}$H${25}$NO$_6$ 375.42 NSAID (Analgesic) (S)-2-(3-Benzoylphenyl)propanoate + trometamol
Trometamol (TRIS) C$4$H${11}$NO$_3$ 121.14 Buffer agent 2-Amino-2-(hydroxymethyl)propane-1,3-diol
Fosfomycin Trometamol C$7$H${17}$NO$_8$P ~380.32 Antibiotic Fosfomycin + trometamol
Fingolimod C${23}$H${41}$NO$_3$ 307.57 Immunomodulator Octylphenyl-substituted trometamol backbone

Research Findings and Implications

  • Solubility and Bioavailability : Trometamol’s hydroxyl groups enhance aqueous solubility, making it ideal for salt formulations. Dexketoprofen trometamol achieves 95% oral bioavailability, surpassing free ketoprofen’s 80% .
  • Enantiomeric Specificity : The (S)-enantiomer in Dexketoprofen trometamol reduces off-target effects and improves therapeutic efficacy compared to racemic ketoprofen .
  • Structural Modifications : Lipophilic substitutions (e.g., Fingolimod’s octylphenyl group) alter pharmacokinetics, enabling blood-brain barrier penetration, unlike polar NSAID derivatives .

Biological Activity

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, is a widely utilized buffering agent in biological and biochemical applications. Its derivative, (S)-2-(3-benzoylphenyl)propanoate, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C31H30N5O4F
  • CAS Number : 2230198-03-3
  • Molecular Weight : Approximately 535.6 g/mol

Physical Properties

PropertyValue
AppearanceWhite crystalline powder
SolubilitySoluble in water
pH3.5 - 5.5 (0.1 mol/L)
  • Buffering Capacity : Tris acts as an effective buffer in biological systems, maintaining pH levels crucial for enzyme activity and stability. This property is vital in molecular biology protocols, including DNA and RNA manipulation .
  • Enzyme Stabilization : The compound has been shown to stabilize various enzymes, enhancing their activity and longevity during biochemical reactions .
  • Cellular Effects : Studies indicate that Tris can influence cellular processes such as apoptosis and cell signaling pathways, although the exact mechanisms remain under investigation .

Applications in Research and Medicine

  • Biological Buffers : Tris is widely used in laboratory settings to maintain pH during biochemical assays.
  • Pharmaceutical Formulations : Its buffering properties make it suitable for formulating drugs that require stable pH conditions.
  • Clinical Trials : Tris has been employed in various clinical settings to treat conditions associated with metabolic acidosis, demonstrating its therapeutic potential .

Case Study 1: Enzyme Activity Enhancement

A study published in the Journal of Biological Chemistry demonstrated that Tris significantly enhances the activity of certain enzymes involved in metabolic pathways. The research highlighted that enzyme reactions conducted in Tris-buffered solutions exhibited higher rates compared to other buffer systems, suggesting a unique stabilizing effect on enzyme conformation .

Case Study 2: Clinical Application in Metabolic Acidosis

Clinical trials involving the intravenous administration of Tris showed promising results in patients suffering from metabolic acidosis due to renal failure. The trials indicated that patients receiving Tris experienced improved blood pH levels without significant adverse effects, reinforcing its utility as a therapeutic agent .

Toxicological Profile

The safety profile of 2-Amino-2-(hydroxymethyl)propane-1,3-diol has been extensively studied:

  • Acute Toxicity : Studies indicate low toxicity levels with no serious side effects reported at therapeutic doses.
  • Chronic Exposure : Long-term studies have shown no significant adverse effects; however, monitoring liver function is recommended due to potential histopathological changes observed in animal models .

Q & A

Q. What are the recommended synthetic routes for producing this compound, and how can reaction parameters be optimized?

The compound’s synthesis likely involves esterification between 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS-like backbone) and (S)-2-(3-benzoylphenyl)propanoic acid. Key parameters include:

  • Temperature control : To minimize racemization of the chiral (S)-ester group, reactions should be conducted below 40°C .
  • Catalyst selection : Use of carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst for efficient ester bond formation .
  • Solvent choice : Anhydrous dichloromethane or DMF to avoid hydrolysis of the activated intermediate .

Q. What analytical techniques are critical for assessing purity and enantiomeric excess (EE)?

  • HPLC with chiral columns : To determine EE, use a Chiralpak IA-3 column with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min .
  • NMR spectroscopy : Compare integration ratios of diastereotopic protons near the chiral center (e.g., benzoylphenyl group) in 1H^1H- and 13C^{13}C-NMR .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+: ~408.2) and rule out impurities .

Q. What storage conditions are recommended to maintain stability?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation of the benzophenone moiety .
  • Moisture control : Use desiccants to avoid hydrolysis of the ester bond, as TRIS derivatives are hygroscopic .
  • Short-term stability : Stable in DMSO for ≤72 hours at 4°C, but avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?

Discrepancies may arise due to dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for rotameric populations near the benzoyl group .
  • DFT calculations : Compare experimental X-ray bond angles/torsion angles with computational models to validate stereochemistry .
  • NOESY experiments : Detect spatial proximity between the hydroxymethyl group and benzoylphenyl protons to confirm configuration .

Q. What experimental designs mitigate racemization during esterification?

  • Low-temperature activation : Pre-cool reactants to 0°C before adding coupling agents to reduce kinetic racemization .
  • Protecting groups : Temporarily protect the TRIS backbone’s amino group with Boc to prevent side reactions .
  • In situ monitoring : Use FTIR to track carbonyl stretching frequencies (1720–1740 cm1^{-1}) and halt the reaction at 90% conversion .

Q. How does the benzophenone moiety influence photochemical applications?

The 3-benzoylphenyl group enables UV-induced crosslinking (λ = 365 nm) for:

  • Protein interaction studies : Photoaffinity labeling to trap transient binding events in enzyme-substrate complexes .
  • Polymer chemistry : Crosslink hydrogels via radical polymerization under UV light .
  • Stability testing : Monitor photodegradation kinetics using HPLC to assess suitability for long-term assays .

Methodological Considerations

  • Stereochemical purity : Use polarimetry to confirm specific rotation ([α]D_D range: +15° to +25° for the (S)-enantiomer in methanol) .
  • Troubleshooting low yields : If esterification yields drop below 50%, check for moisture ingress or replace aged coupling agents .
  • Safety protocols : Wear nitrile gloves and goggles due to potential skin/eye irritation (GHS H315/H319) .

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